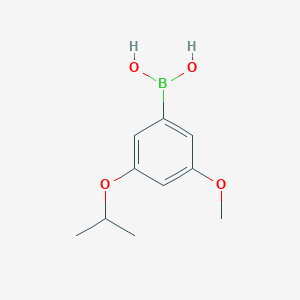

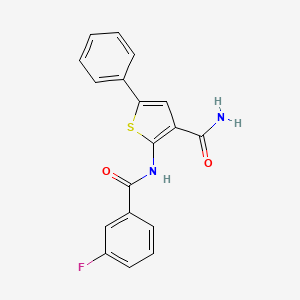

![molecular formula C27H25ClN2O2S B2568458 N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171993-41-1](/img/structure/B2568458.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some of these compounds have shown significant anti-inflammatory and analgesic activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide” is characterized by the presence of a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide” can be inferred from its IR spectrum and NMR data .Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activities

The synthesis of thiazole derivatives, including compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, has shown promising results in antimicrobial and cytotoxic activities. These compounds have been evaluated for their potential in combating microbial infections and their effectiveness against various cancer cell lines. For instance, some thiazole derivatives exhibit high antibacterial activity, while others display significant anticandidal effects against specific strains of Candida. Furthermore, certain derivatives demonstrate considerable cytotoxicity against human leukemia cells, indicating their potential utility in cancer therapy (Dawbaa et al., 2021).

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the chemical structure of interest, have shown effectiveness in anticonvulsant studies. These compounds were tested against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models, demonstrating significant potential for use against generalized seizures. This research suggests that derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide could be explored further for their anticonvulsant properties (Idris et al., 2011).

Inhibitory Potential Against Human Cancer Cell Lines

The synthesis of novel thiazolidine-2,4-dione derivatives incorporating the benzylidene moiety has shown potent antiproliferative activity against various human cancer cell lines. This suggests that similar structures, including N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, could be valuable in developing new anticancer agents. These compounds could serve as a basis for further research in cancer treatment, focusing on their mechanism of action and potential therapeutic applications (Chandrappa et al., 2008).

Mécanisme D'action

Orientations Futures

Benzothiazole-containing heterocycles are becoming ever more prevalent within pharmacological research due to their amenability for diverse modifications with the potential for structurally tailoring the heterocycle towards exciting medical purposes . The broad spectrum of medical applications includes uses as anti-inflammatory agents and therapeutic compounds for combating cancer at very effective nanomolar concentrations .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O2S/c28-21-13-14-24-25(16-21)33-27(29-24)30(18-22-12-7-15-32-22)26(31)17-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-14,16,22-23H,7,12,15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYDJTRCVOOTHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)

![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2568385.png)

![Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate](/img/structure/B2568386.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2568388.png)

![2-methoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2568389.png)

![2-Cyclopropyl-1-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2568395.png)

![2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568396.png)

![2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2568398.png)